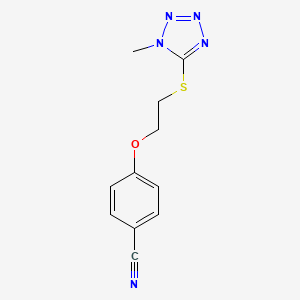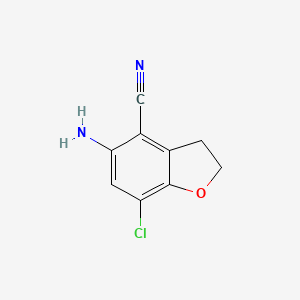
5-Amino-7-chloro-2,3-dihydrobenzofuran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-7-chloro-2,3-dihydrobenzofuran-4-carbonitrile is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-chloro-2,3-dihydrobenzofuran-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate halogenated compound under basic conditions.
Introduction of the Amino and Chloro Groups: The amino and chloro groups are introduced through nucleophilic substitution reactions. For instance, the chloro group can be introduced by reacting the benzofuran core with a chlorinating agent such as thionyl chloride.
Addition of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a cyanation reaction. This can be achieved by reacting the intermediate compound with a cyanating agent such as sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-7-chloro-2,3-dihydrobenzofuran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for cyanation, thionyl chloride for chlorination.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
5-Amino-7-chloro-2,3-dihydrobenzofuran-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-7-chloro-2,3-dihydrobenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Contains an acetamido group and a carboxylate ester.
Uniqueness
5-Amino-7-chloro-2,3-dihydrobenzofuran-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group, in particular, offers unique reactivity and potential for further functionalization.
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
5-amino-7-chloro-2,3-dihydro-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-8(12)6(4-11)5-1-2-13-9(5)7/h3H,1-2,12H2 |
Clave InChI |
LQILNJSLCZZALV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C(=C21)C#N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

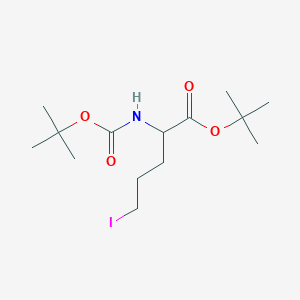
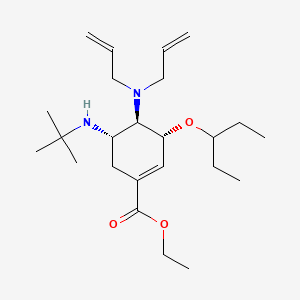
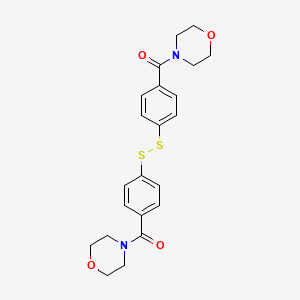

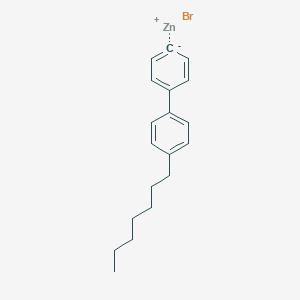
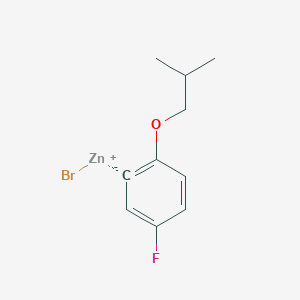
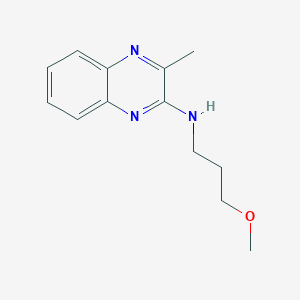

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)
